Cas no 90417-80-4 (2-acetamido-3-nitrobenzoic acid)

2-acetamido-3-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-(acetylamino)-3-nitro-
- 2-acetamido-3-nitrobenzoic acid
- 2-(Acetylamino)-3-nitrobenzoic acid
- 2-Acetamido-3-nitrobenzoesaeure
- 2-Acetylamino-3-nitro-benzoesaeure
- 3-Nitro-2-acetamino-benzoesaeure
- 5-Nitroacetanthranilsaeure
- Benzoic acid,2-(acetylamino)-3-nitro
- N-Acetyl-3-nitro-anthranilsaeure
- MFCD00451768
- 90417-80-4
- Oprea1_008333
- 2-Acetylamino-3-nitrobenzoic acid
- DTXSID00337222
- 2-(Acetylamino)-3-nitrobenzoic acid #
- YLXNPMSVXYVEHU-UHFFFAOYSA-N
- SCHEMBL5110430
- EN300-11685421
- AKOS015967555
-
- Inchi: InChI=1S/C9H8N2O5/c1-5(12)10-8-6(9(13)14)3-2-4-7(8)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
- InChI Key: YLXNPMSVXYVEHU-UHFFFAOYSA-N
- SMILES: CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Computed Properties
- Exact Mass: 224.04300
- Monoisotopic Mass: 224.04332136g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 0.3
Experimental Properties
- PSA: 115.71000
- LogP: 2.42410
2-acetamido-3-nitrobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11685421-0.05g |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 0.05g |
$563.0 | 2023-05-24 | ||
Enamine | EN300-11685421-1.0g |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-11685421-2.5g |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 2.5g |
$1315.0 | 2023-05-24 | ||
Enamine | EN300-11685421-10000mg |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 10000mg |
$3131.0 | 2023-10-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658408-5mg |
2-Acetamido-3-nitrobenzoic acid |
90417-80-4 | 98% | 5mg |
¥493.00 | 2024-04-26 | |
Enamine | EN300-11685421-100mg |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 100mg |
$640.0 | 2023-10-03 | ||
Enamine | EN300-11685421-250mg |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 250mg |
$670.0 | 2023-10-03 | ||
Enamine | EN300-11685421-5.0g |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-11685421-0.1g |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 0.1g |
$591.0 | 2023-05-24 | ||
Enamine | EN300-11685421-10.0g |
2-acetamido-3-nitrobenzoic acid |
90417-80-4 | 10g |
$2884.0 | 2023-05-24 |
2-acetamido-3-nitrobenzoic acid Related Literature
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Additional information on 2-acetamido-3-nitrobenzoic acid
Comprehensive Overview of 2-Acetamido-3-Nitrobenzoic Acid (CAS No. 90417-80-4): Properties, Applications, and Research Insights
2-Acetamido-3-nitrobenzoic acid (CAS 90417-80-4) is a nitro-substituted benzoic acid derivative with a molecular formula of C9H8N2O5. This compound has garnered significant attention in pharmaceutical and organic synthesis research due to its unique structural features, including the acetamido and nitro functional groups. Its molecular weight of 224.17 g/mol and crystalline solid form make it a versatile intermediate in chemical reactions. Researchers often explore its solubility in polar solvents like DMSO or ethanol, which is critical for laboratory applications.
In recent years, the demand for nitroaromatic compounds like 2-acetamido-3-nitrobenzoic acid has surged, driven by their role in developing antimicrobial agents and fluorescence probes. A 2023 study highlighted its potential as a precursor for biologically active molecules, aligning with the growing interest in green chemistry and sustainable synthesis. Users frequently search for "nitrobenzoic acid derivatives uses" or "CAS 90417-80-4 solubility," reflecting practical concerns in industrial and academic settings.
The compound’s spectroscopic properties (e.g., IR peaks at 1700 cm-1 for carbonyl and 1530 cm-1 for nitro groups) are well-documented, aiding in quality control. Analytical techniques like HPLC and NMR are commonly employed for purity verification, addressing queries such as "how to analyze 2-acetamido-3-nitrobenzoic acid." Its stability under ambient conditions makes it suitable for long-term storage, though precautions like moisture avoidance are recommended.
Emerging trends link 90417-80-4 to drug discovery, particularly in designing enzyme inhibitors. For instance, its nitro group’s electron-withdrawing properties may enhance binding affinity in targeted therapies. Discussions on platforms like ResearchGate often focus on "nitrobenzoic acid in medicinal chemistry," underscoring its relevance in personalized medicine innovations. Additionally, its low toxicity profile (as per preliminary studies) aligns with the shift toward safer chemical alternatives.
From a commercial perspective, suppliers emphasize high-purity grades (>98%) of 2-acetamido-3-nitrobenzoic acid to meet laboratory standards. SEO-optimized queries like "buy CAS 90417-80-4" or "2-acetamido-3-nitrobenzoic acid price" highlight market dynamics. Regulatory compliance, such as REACH certification, is another critical factor for global trade, ensuring adherence to environmental and safety protocols.
Future research may explore its catalytic applications or modifications to improve bioavailability. As synthetic methodologies advance, this compound could play a pivotal role in material science, such as designing organic semiconductors. Collaborative studies between academia and industry will likely drive innovations, answering questions like "can 2-acetamido-3-nitrobenzoic acid be used in OLEDs?"—a hot topic in nanotechnology forums.
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